N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJCDQDADWPWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview from Patent Literature
A key reference for the preparation of compounds structurally similar to N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide is found in patent WO2007086074A2, which describes the preparation of intermediates related to R (-) tamsulosin hydrochloride. This patent outlines a multi-step synthesis involving:
Step (i): Reaction of a precursor amine with a haloacetyl halide (preferably chloroacetyl chloride) in the presence of a base such as triethylamine and a halogenated solvent like chloroform at low temperature (0 to 5 °C). This step yields a haloacetamide intermediate.
Step (ii): Treatment of this intermediate with chlorosulfonic acid at low temperature (-5 to -10 °C), followed by reaction with ammonia (preferably liquor ammonia) at 10 to 20 °C to introduce the sulfamoyl group, converting the intermediate into an amino sulfonyl derivative.
Step (iii): Condensation of the amino sulfonyl intermediate with a phenol derivative (such as 2-ethoxy phenol) in the presence of an inorganic base (preferably sodium hydroxide) in water or mixed solvents (e.g., tetrahydrofuran or dioxane mixtures) to form the final sulfonamide structure.
Step (iv): Optional reduction using borane complexes (e.g., borane-dimethylsulfoxide) for further functional group modifications.
The process is noted for its industrial scalability, good yields (73% for the intermediate with 92% purity), and eco-friendliness due to minimal organic solvent use and easy reagent handling.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| (i) | Haloacetyl halide (chloroacetyl chloride), triethylamine, chloroform, 0-5 °C | Formation of haloacetamide intermediate | Base neutralizes acid by-products |
| (ii) | Chlorosulfonic acid, ammonia, -5 to 20 °C | Sulfamoylation to introduce sulfonamide group | Ammonia source: liquor ammonia preferred |
| (iii) | 2-ethoxy phenol, sodium hydroxide, water or mixed solvents | Formation of aryl ether linkage and sulfonamide | Solvent choice affects yield and purity |
| (iv) | Borane-dimethylsulfoxide (optional) | Reduction step if needed | Facilitates further functionalization |
Copper-Catalyzed Sulfonamide Synthesis in Green Solvents
Recent advances in sulfonamide synthesis emphasize green chemistry approaches. A study from The Hong Kong Polytechnic University reports a copper-catalyzed one-step synthesis of functionalized aryl sulfonamides using sodium aryl sulfinates and amines in green solvents such as γ-valerolactone, isopropyl acetate, or n-butyl acetate with acetic acid. This method tolerates diverse functional groups, including acetamide substituents, which are relevant to this compound.
Key features of this method include:
Use of stable, inexpensive commodity chemicals (sodium aryl sulfinates and amines).
Copper salt catalyst (e.g., CuBr2) and oxidant potassium persulfate (K2S2O8) facilitate radical coupling between sulfonyl and anilinium radicals.
Reaction conditions typically at 60 °C for 12 hours in a mixture of acetic acid and green solvents.
High functional group tolerance, including methoxy and acetamide groups.
Environmentally benign solvents and mild conditions improve safety and sustainability.
The optimization data (Table 1 from the study) show that the best yields (~73%) were obtained using K2S2O8 as oxidant, acetic acid mixed with dimethoxyethane (DME) as solvent, and additives like sodium pyrophosphate to enhance the reaction.
| Entry | Oxidant | Solvent | Additives | Yield (%) |
|---|---|---|---|---|
| 1 | None | DMSO | None | 8 |
| 2 | K2S2O8 | DMSO | None | 21 |
| 5 | K2S2O8 | THF | None | 38 |
| 7 | K2S2O8 | Acetic acid | None | 40 |
| 8 | K2S2O8 | Acetic acid / DME (3:2) | None | 70 |
| 9 | K2S2O8 | Acetic acid / DME (3:2) | Na4P2O7 | 73 |
This method is particularly relevant for preparing sulfonamide compounds with acetamide groups, providing a more direct and environmentally friendly route compared to classical sulfonyl chloride and amine coupling.
Comparative Analysis of Preparation Methods
| Aspect | Patent Multi-step Process | Copper-Catalyzed One-step Process |
|---|---|---|
| Starting Materials | Amine precursor, haloacetyl halide, chlorosulfonic acid | Sodium aryl sulfinates, amines |
| Reaction Steps | Multiple (haloacetamide formation, sulfamoylation, condensation) | One-step radical coupling |
| Catalysts/Reagents | Triethylamine, chlorosulfonic acid, ammonia, borane complex | Copper salt catalyst, oxidant (K2S2O8) |
| Solvents | Chloroform, water, tetrahydrofuran/dioxane mixtures | Green solvents (γ-valerolactone, DME, acetic acid) |
| Temperature | 0 to 20 °C for various steps | ~60 °C |
| Yield and Purity | Intermediate yield ~73%, purity ~92% | Yield up to 73% under optimized conditions |
| Industrial Scalability | High, due to easy handling reagents and eco-friendly process | Promising, due to mild conditions and green solvents |
| Environmental Impact | Low organic solvent waste, eco-friendly | Green solvents, less toxic reagents |
Research Findings and Notes
The patent method emphasizes a controlled, stepwise approach suitable for industrial scale, with careful temperature control and use of common reagents to achieve high purity and yield.
The copper-catalyzed method introduces a novel radical pathway for sulfonamide formation, expanding substrate scope and functional group tolerance, especially useful for compounds bearing acetamide and methoxy substituents.
Both methods avoid the use of hazardous reagents like lithium hydride or aluminum hydride, improving safety.
The copper-catalyzed method represents a greener alternative, aligning with modern sustainable chemistry goals.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides and sulfamoyl derivatives.
Scientific Research Applications
N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfamoyl-Containing Acetamides
- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (): Structural Differences: Incorporates a tetrahydrofuran-derived sulfamoyl group instead of a phenyl-bound sulfamoyl. Properties: Melting point 174–176°C; molecular weight 299.34 g/mol. The cyclic ether moiety may improve metabolic stability compared to the target compound. Synthesis: Prepared via acetylation of a sulfonamide intermediate in ethanol .
- 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): Structural Differences: Features an oxazole ring and methoxyphenoxy group. Applications: Potential antimicrobial or enzyme inhibitory activity due to heterocyclic components .
Methoxy-Substituted Acetamides
- N-[2-(4-Methoxyphenoxy)ethyl]acetamide (): Structural Differences: Lacks the sulfamoyl group; instead, a methoxyphenoxy group is present. Properties: Molecular weight 209.24 g/mol (lower than the target compound due to absence of sulfamoyl). Reduced polarity may enhance membrane permeability .
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (2-Methylmelatonin, ):
Melatonergic Ligands with Acetamide Moieties
Chlorinated and Nitro-Substituted Acetamides
- N-(3-Chloro-4-hydroxyphenyl)acetamide (): Structural Differences: Chloro and hydroxyl groups; lacks sulfamoyl.
Indole-Containing Acetamides
- (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (): Structural Differences: Dihydroindolone core with a hydroxyl group. Activities: No cytotoxicity against SMMC-7721 or HeLa cells, suggesting selectivity in bioactivity .
Table 1: Key Properties of Selected Acetamides
*Calculated based on formula C₁₁H₁₇N₂O₅S.
Q & A
Q. How can proteomic profiling elucidate the mechanism of action?
- Methodological Answer :
- TMT labeling : Quantify protein expression changes in treated vs. untreated cells via LC-MS/MS .
- Pathway enrichment : Use DAVID or STRING to identify dysregulated pathways (e.g., apoptosis, hypoxia response) .
- Target validation : siRNA knockdown of candidate proteins (e.g., CA IX) to confirm functional relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
